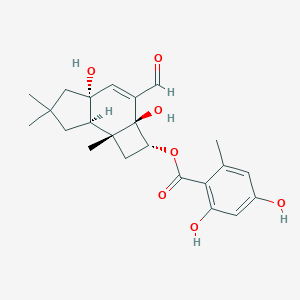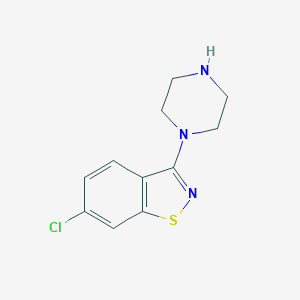
(4-叔丁基苯基)二苯基磺鎓三氟甲磺酸盐
描述
The compound "(4-tert-Butylphenyl)diphenylsulfonium triflate" is a type of sulfonium salt that has been studied for its potential applications in various chemical processes. While the provided papers do not directly discuss this exact compound, they do provide insights into the behavior of similar sulfonium salts and their derivatives, which can be extrapolated to understand the properties and reactions of "(4-tert-Butylphenyl)diphenylsulfonium triflate".
Synthesis Analysis
The synthesis of sulfonium salts typically involves the reaction of a suitable sulfide with an alkylating agent. For example, the synthesis of "(2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate" is achieved by reacting 2-bromoethanol with triflic anhydride followed by a reaction with diphenyl sulfide . This method could potentially be adapted for the synthesis of "(4-tert-Butylphenyl)diphenylsulfonium triflate" by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of sulfonium salts is characterized by a sulfur atom bonded to three carbon groups, one of which in the case of "(4-tert-Butylphenyl)diphenylsulfonium triflate" would be a tert-butylphenyl group. The X-ray structure analysis of a phenylene sulfonium polymer provides insights into the geometric parameters that could be relevant for understanding the structure of "(4-tert-Butylphenyl)diphenylsulfonium triflate" .
Chemical Reactions Analysis
Sulfonium salts are known to participate in various chemical reactions. For instance, the photochemistry of an arylcycloalkylsulfonium salt has been studied, revealing that both types of C-S bonds can be cleaved from the excited state, leading to the generation of acid and other products . This suggests that "(4-tert-Butylphenyl)diphenylsulfonium triflate" could also undergo similar photochemical reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical properties of sulfonium salts, such as solubility and melting point, can vary depending on their structure. For example, "(2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate" is typically insoluble in non-polar solvents but soluble in polar solvents like acetone and methanol . These properties are important for handling and storage considerations, as well as for predicting the behavior of the compound in different environments.
科学研究应用
光酸生成和光化学
- 光酸生成机制:研究了芳基环烷基磺鎓盐的光化学,如 1-(4-叔丁基苯基)-四氢噻喃三氟甲磺酸盐,以了解其作为光酸生成剂的机制,揭示了在乙腈或甲醇等溶液中酸生成效率的途径 (Sanramé 等人,2004)。
- 溶液中光解:对包括(4-叔丁基苯基)二苯基磺鎓三氟甲磺酸盐在内的各种三芳基磺鎓盐的光解研究发现了新的重排产物,并从单重态激发态中深入了解了光解机制 (Dektar & Hacker,1990)。
有机合成和催化
- Sonogashira 交叉偶联反应:芳基磺鎓盐,包括(4-叔丁基苯基)二苯基磺鎓三氟甲磺酸盐,已成功用作 Sonogashira 反应中的交叉偶联参与者,这是有机合成中的一项重大进展 (Tian 等人,2017)。
- Johnson-Corey-Chaykovsky 反应:磺鎓盐在 Johnson-Corey-Chaykovsky 反应中对合成各种化合物有效,在转化中表现出优异的非对映选择性 (Duan 等人,2015)。
材料科学和聚合物化学
- 活性自由基聚合:在叔丁基甲基丙烯酸酯的光控/活性自由基聚合中使用了(4-叔丁基苯基)二苯基磺鎓三氟甲磺酸盐,证明了对聚合和分子量分布的控制 (Yoshida,2012)。
三氟甲基化和硫化学
- 三氟甲基自由基生成:该化合物参与了 CF3 自由基的生成,这是合成 α-三氟甲基化酮的关键步骤 (Zhang 等人,2011)。
安全和危害
“(4-tert-Butylphenyl)diphenylsulfonium triflate” is classified as an eye irritant (Eye Irrit. 2), a skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
作用机制
Target of Action
It is known to be used as a cationic photoinitiator and photoacid generator .
Mode of Action
As a cationic photoinitiator and photoacid generator, (4-tert-Butylphenyl)diphenylsulfonium triflate is involved in the initiation of polymerization reactions upon exposure to light . It generates acid when exposed to light, which can then initiate a variety of chemical reactions .
Biochemical Pathways
It is known to be involved in the initiation of polymerization reactions, which are critical in the formation of various types of polymers .
Result of Action
The result of the action of (4-tert-Butylphenyl)diphenylsulfonium triflate is the initiation of polymerization reactions upon exposure to light . This can lead to the formation of various types of polymers, depending on the specific reaction conditions and the other compounds present .
Action Environment
The action of (4-tert-Butylphenyl)diphenylsulfonium triflate is influenced by environmental factors such as light and temperature . Light is necessary for it to act as a photoinitiator and generate acid, while temperature can influence the rate of the resulting reactions .
属性
IUPAC Name |
(4-tert-butylphenyl)-diphenylsulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23S.CHF3O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;2-1(3,4)8(5,6)7/h4-17H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWXWSZTKMPQQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382503 | |
| Record name | (4-tert-Butylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145612-66-4 | |
| Record name | (4-tert-Butylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-tert-Butylphenyl)diphenylsulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: (4-tert-Butylphenyl)diphenylsulfonium triflate acts as a photo-acid generator and an accelerator in nitroxide-mediated photo-controlled/living radical polymerization. Upon UV irradiation, tBuS generates reactive species, likely through photolysis, that interact with the nitroxide mediator. This interaction facilitates the reversible deactivation of propagating polymer chains, leading to controlled chain growth and narrower molecular weight distributions. [, , ]
A: Increasing the concentration of (4-tert-Butylphenyl)diphenylsulfonium triflate generally leads to a decrease in the molecular weight distribution of the resulting polymers. [] This suggests that tBuS enhances the efficiency of the reversible deactivation process, ensuring a more uniform growth of polymer chains.
A: In the case of methacrylic acid polymerization, using tBuS proved particularly beneficial in solution polymerization using methanol as a solvent. The presence of tBuS in the reaction mixture resulted in unimodal polymers with a significantly narrower molecular weight distribution compared to reactions conducted in bulk or without tBuS. []
A: The presence of (4-tert-Butylphenyl)diphenylsulfonium triflate generally leads to controlled polymerization kinetics. Research shows a linear increase in monomer conversion over time, a linear relationship between molecular weight and conversion, and an inverse relationship between molecular weight and the initial initiator concentration. [] These observations are characteristic of living polymerization systems, indicating that tBuS contributes to maintaining living characteristics throughout the reaction.
A: Yes, (4-tert-Butylphenyl)diphenylsulfonium triflate has been successfully used in the photo-controlled/living radical polymerization of other monomers like glycidyl methacrylate [] and 2,2,6,6-tetramethyl-4-piperidyl methacrylate. [] This suggests its versatility in controlling the polymerization of different methacrylate monomers.
A: In the case of glycidyl methacrylate, which contains both a vinyl group and an oxirane ring, the use of tBuS allowed for selective polymerization through the vinyl group while leaving the oxirane ring intact. [] This selectivity highlights the controlled nature of radical generation in the presence of tBuS and UV irradiation, preventing undesirable side reactions with the oxirane ring.
A: One challenge observed is the potential for uncontrolled polymerization when using direct, high-intensity UV irradiation. Research indicates that eliminating heat and using indirect or reflected light sources can improve molecular weight control by mitigating the effects of uncontrolled radical generation. [] This highlights the need for careful optimization of irradiation conditions when using tBuS in these polymerization systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



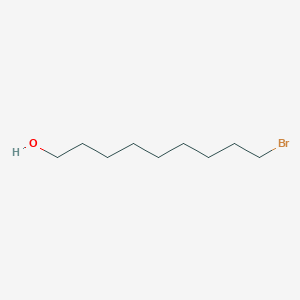
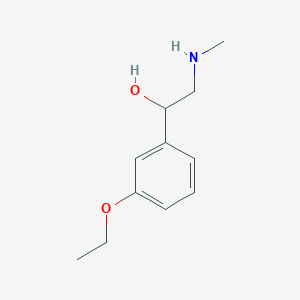
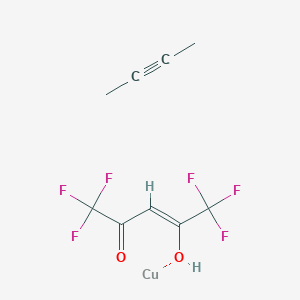
![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)
![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)

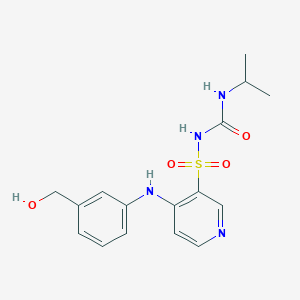
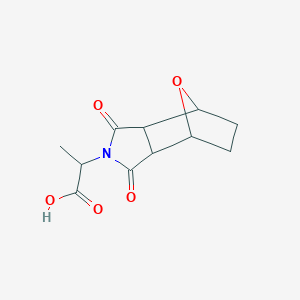
![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)


